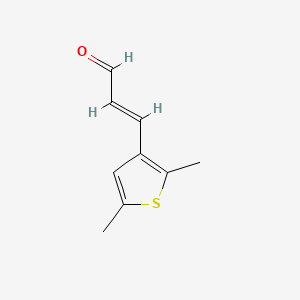

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is a conjugated aldehyde featuring a thiophene core substituted with methyl groups at the 2- and 5-positions and an acrylaldehyde moiety at the 3-position. The thiophene ring, being electron-rich due to sulfur’s polarizability, imparts unique electronic and steric properties to the compound. This structure is of interest in materials science and medicinal chemistry, particularly for applications requiring tunable reactivity or photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.

Key reagents and outcomes :

Oxidation of the thiophene ring itself (e.g., to S,S-dioxides) is rare but feasible under strong oxidative conditions like H₂O₂/CF₃COOH, forming reactive intermediates for cycloadditions .

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl or methyl group.

Common reductants :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C | 3-(2,5-Dimethylthiophen-3-yl)allyl alcohol | 75–85% | |

| LiAlH₄ | THF, 0°C | 3-(2,5-Dimethylthiophen-3-yl)propanol | 90% | |

| H₂/Pd-C | EtOAc, 50 psi | 3-(2,5-Dimethylthiophen-3-yl)propane | 60–70% |

Cycloaddition Reactions

The conjugated diene system in the thiophene ring participates in [4+2] cycloadditions.

Notable examples :

Cycloadditions are accelerated by electron-withdrawing substituents on the dienophile or Lewis acid catalysis .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as Grignard reagents or amines.

Reaction pathways :

| Nucleophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| CH₃MgBr | THF, –78°C | Secondary alcohol derivative | >95% | |

| NH₂OH·HCl | EtOH, reflux | Oxime (C=N–OH) | Quantitative | |

| PhNH₂ | Toluene, 80°C | Schiff base (C=N–Ph) | 80–90% |

Mechanistic Insights

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the aldehyde group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s key structural differentiators are its thiophene core and methyl substituents . Below is a comparative analysis with similar heterocyclic acrylaldehydes:

| Compound | Heterocycle | Substituents | Aldehyde Position | Key Features |

|---|---|---|---|---|

| 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde | Thiophene | 2,5-dimethyl | 3-position | Electron-rich, sulfur-enhanced conjugation; steric hindrance from methyl groups |

| (E)-3-(Furan-2-yl)acrylaldehyde derivatives [1] | Furan | 5-(dialkylamino)methyl | 2-position | Less polarizable oxygen atom; amine substituents enhance solubility/reactivity |

| Pyrrole-3-carboxaldehyde [7] | Pyrrole | 2,5-dimethyl; 1-(CF₃-phenyl) | 3-position | Electron-withdrawing CF₃ group reduces electron density; nitrogen enhances H-bonding |

| Indole-based acrylaldehyde [8] | Indole | 3-(4-fluorophenyl); 1-isopropyl | 2-position | Bicyclic structure; fluorophenyl adds hydrophobicity and electronic effects |

Key Observations :

- Steric Influence : The 2,5-dimethyl groups on the thiophene may hinder rotational freedom or intermolecular interactions compared to unsubstituted analogs .

Reactivity :

- The electron-rich thiophene likely accelerates nucleophilic additions to the acrylaldehyde group compared to furan or indole derivatives.

- Methyl substituents may slow oxidation or cyclization reactions due to steric shielding.

Physical and Spectral Properties

Physical Properties :

- Solubility : Thiophene’s hydrophobicity may reduce water solubility compared to furan derivatives with polar amine substituents .

- Melting Points : Thiophene analogs are expected to exhibit higher melting points than furan derivatives (often oils ) due to stronger sulfur-mediated intermolecular interactions.

Spectral Data :

- ¹H-NMR : The thiophene’s deshielding effect would downfield-shift acrylaldehyde protons (e.g., ~9.5–10 ppm for CHO) compared to furan analogs (e.g., 9.8 ppm for 4a ).

- Mass Spectrometry : HR-ESI-MS of similar compounds (e.g., [M+H]⁺ = 194.1174 for 4a ) suggests the target compound’s molecular ion would align with its molecular formula (C₁₀H₁₀OS).

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

- Molecular Formula : C12H12OS

- Molecular Weight : 220.29 g/mol

- IUPAC Name : 3-(2,5-dimethylthiophen-3-yl)prop-2-enal

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the modulation of the NF-kB signaling pathway:

- Inhibition of NF-kB Activation : The compound prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of NF-kB.

- Cytokine Production : A significant reduction in cytokine levels was observed when macrophages were treated with 10 µM of the compound.

Case Studies

Several case studies have explored the effects of this compound on specific diseases:

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxicity against breast cancer cell lines (MCF-7).

- Findings : The compound showed an IC50 value of 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.

-

Case Study on Inflammatory Disease Models :

- Objective : To assess its anti-inflammatory effects in a murine model of arthritis.

- Results : Mice treated with the compound exhibited reduced paw swelling and lower levels of inflammatory markers compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Cell Signaling Modulation : It alters key signaling pathways that regulate inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, and how can purity be optimized?

- Methodology : A Mannich reaction followed by oxidation is commonly employed. For example, (E)-3-(heteroaryl)acrylaldehydes can be synthesized via Wittig reactions using triphenylphosphine reagents, as demonstrated in furan derivatives . Reduction of intermediates with NaBH₄ in dry MeOH ensures controlled conversion . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HR-ESI-MS are critical to confirm purity (>95%) and structural integrity .

Q. How should this compound be stored to prevent degradation, given its α,β-unsaturated aldehyde functionality?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to minimize oxidation and polymerization. Analogous aldehydes like 3-(4-hydroxyphenyl)acrylaldehyde show stability under these conditions . Regular monitoring via TLC or HPLC is advised to detect degradation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the thiophene and acrylaldehyde moieties .

- HR-ESI-MS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .

- FT-IR : Validate aldehyde C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the thiophene ring?

- Methodology : Use SHELXL for small-molecule refinement. Apply restraints to anisotropic displacement parameters (ADPs) for the thiophene ring atoms. For severe disorder, split the model into two positions with occupancy refinement. Validate using R1/wR2 convergence (<5% discrepancy) and check for residual electron density peaks in Olex2 .

Q. What strategies address low regioselectivity during functionalization of the acrylaldehyde group?

- Methodology : Employ directed ortho-metalation (DoM) using a Lewis acid (e.g., BF₃·OEt₂) to direct electrophilic substitution. Alternatively, protect the aldehyde as an acetal before functionalization, then deprotect with aqueous HCl . Monitor reaction progress via in situ Raman spectroscopy to optimize conditions.

Q. How can hydrogen-bonding patterns in its crystal structure be analyzed to predict supramolecular assembly?

- Methodology : Perform graph set analysis (GSA) using Mercury Software. Identify motifs like D (2) (donor-acceptor pairs) or R₂²(8) (eight-membered rings) from Etter’s rules. Compare with databases (CSD) to predict co-crystal formation with hydrogen-bond acceptors (e.g., pyridine derivatives) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are artifacts minimized?

- Methodology :

- Antioxidant Activity : Use DPPH radical scavenging assay (IC₅₀ calculation) with ascorbic acid as a positive control. Pre-saturate samples with N₂ to avoid oxidation artifacts .

- Anti-inflammatory Activity : LPS-induced NO production in RAW 264.7 cells, with dexamethasone control. Normalize cell viability via MTT assay to exclude cytotoxicity .

Q. How can DFT calculations predict its reactivity in catalytic applications (e.g., as a ligand or substrate)?

- Methodology : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 16. Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify nucleophilic (Cβ of acrylaldehyde) and electrophilic (thiophene S-atom) sites. Compare with experimental Hammett σ values for substituent effects .

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal |

InChI |

InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+ |

InChI Key |

BGGIBENEGIZHNP-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=C(S1)C)/C=C/C=O |

Canonical SMILES |

CC1=CC(=C(S1)C)C=CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.